molecular formula C16H22O2 B2489011 1-(3,3-Dimethyl-2H-1-benzofuran-5-yl)-3-methylpentan-1-one CAS No. 1984559-61-6

1-(3,3-Dimethyl-2H-1-benzofuran-5-yl)-3-methylpentan-1-one

Cat. No. B2489011
CAS RN: 1984559-61-6
M. Wt: 246.35
InChI Key: BGXZQWRAFYQMHS-UHFFFAOYSA-N
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Description

Benzofuran derivatives are of significant interest in organic and medicinal chemistry due to their diverse biological activities and applications in material science. The compound "1-(3,3-Dimethyl-2H-1-benzofuran-5-yl)-3-methylpentan-1-one" likely shares chemical and physical properties common to benzofuran derivatives, making it a compound of interest for various synthetic and analytical studies.

Synthesis Analysis

Synthesis of benzofuran derivatives can be achieved through several methods, including Lewis acid-catalyzed reactions from acrolein dimer and 1,3-dicarbonyl compounds, providing a pathway to construct the benzofuran core structure efficiently. This method has been applied to synthesize commercial drug molecules, indicating its utility in creating complex organic compounds (Huang et al., 2019).

Molecular Structure Analysis

The molecular structure and spectroscopic characterization of benzofuran derivatives can be elucidated using computational and experimental techniques, such as FT-IR, FT-Raman, NMR, and UV–Vis spectral studies, supported by density functional theory (DFT) calculations. These analyses reveal detailed insights into the geometrical parameters, vibrational frequencies, and electronic properties of the compounds, aiding in understanding their chemical behavior (Hiremath et al., 2019).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including cyclization, methylation, and interaction with different reagents, leading to a wide range of products with potential pharmaceutical applications. The reactivity and mechanism of these transformations can be studied through experimental methods and computational modeling, providing insights into their chemical properties (Coskun, 2017).

Scientific Research Applications

Novel Compounds from Plant Roots

A study on compounds isolated from the roots of Leontopodium alpinum and L. leontopodioides included a new benzofuran derivative. This research demonstrates the potential of such compounds in understanding plant biochemistry and possible therapeutic applications (Dobner et al., 2003).

Antibacterial and Biofilm Inhibition

Research involving novel bis(pyrazole-benzofuran) hybrids with piperazine linkers, including a compound similar to 1-(3,3-Dimethyl-2H-1-benzofuran-5-yl)-3-methylpentan-1-one, showed significant antibacterial and biofilm inhibition activities. This suggests potential applications in developing new antibiotics and biofilm inhibitors (Mekky & Sanad, 2020).

Chemical Reactions and Molecular Behavior

Studies on the excess molar volumes of hexanol isomers with benzene, including compounds structurally related to 1-(3,3-Dimethyl-2H-1-benzofuran-5-yl)-3-methylpentan-1-one, contribute to understanding molecular interactions and behaviors in chemical processes (Ortega, Chaar, & Matos, 1992).

Rearrangement and Synthesis

Research on the rearrangement of substituted S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides provides insights into chemical synthesis processes and the behavior of benzofuran derivatives (Váňa, Sedlák, Padělková, & Hanusek, 2012).

Anti-Mycobacterial Synthesis

A study on the synthesis of furo[3,2-f]chromene analogues, related to benzofuran compounds, indicated their potential as selective in vitro inhibitors for mycobacterial growth. This highlights their importance in developing new antimycobacterial agents (Alvey et al., 2008).

properties

IUPAC Name

1-(3,3-dimethyl-2H-1-benzofuran-5-yl)-3-methylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-5-11(2)8-14(17)12-6-7-15-13(9-12)16(3,4)10-18-15/h6-7,9,11H,5,8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXZQWRAFYQMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)C1=CC2=C(C=C1)OCC2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Dimethyl-2H-1-benzofuran-5-yl)-3-methylpentan-1-one

CAS RN

1984559-61-6
Record name 1-(3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-3-methylpentan-1-one
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